2-(4-Methoxyphenyl) Substitution Diversifies SAR Space Relative to Dominant 2-Methyl-6-methoxy Leads
The vast majority of optimized 2-(quinolin-4-yloxy)acetamides reported to date bear a 2-methyl-6-methoxy substitution on the quinoline core, with lead compound 2 (6-methoxy-2-methyl) exhibiting an MIC of 0.44 µM against M. tuberculosis H37Rv [1]. Replacement of the 2-methyl group with hydrogen or a phenyl ring has been shown to dramatically reduce or abolish activity (MIC >31 µM for the 2-H analog) [1], indicating that the 2-position is a critical determinant of target engagement at the cytochrome bc1 complex [2]. CAS 1114658-20-6 introduces a 2-(4-methoxyphenyl) group at this position—a substitution pattern absent from all major published lead series—offering a unique probe to explore steric and electronic tolerance at the QcrB binding pocket [3].
| Evidence Dimension | Antimycobacterial potency dependence on quinoline 2-substituent |
|---|---|
| Target Compound Data | 2-(4-methoxyphenyl); MIC value not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Lead compound 2 (2-methyl-6-methoxy): MIC = 0.44 µM; 2-H analog: MIC >31 µM [1] |
| Quantified Difference | 2-H modification causes >70-fold loss in potency; 2-(4-methoxyphenyl) effect remains to be quantified |
| Conditions | M. tuberculosis H37Rv in vitro growth inhibition assay (ACS Med. Chem. Lett. 2016) |
Why This Matters
The 2-(4-methoxyphenyl) substituent occupies unexplored SAR territory, enabling research groups to probe a region of the pharmacophore that is distinct from all previously optimized leads and potentially addresses resistance-conferring mutations in the QcrB target.
- [1] Giacobbo, B.C., Pissinate, K., Rodrigues-Junior, V., et al. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Med. Chem. Lett. 2016, 7 (3), 235–239. View Source
- [2] Phummarin, N., Boshoff, H.I., Tsang, P.S., et al. SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. Med. Chem. Commun. 2016, 7, 2122–2127. View Source
- [3] Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Med. Chem. Lett. 2024, 15 (4), 493–500. View Source
